molecular formula C14H10N2OSe B14629470 2-Oxido-3,4-diphenyl-1,2,5-selenadiazol-2-ium CAS No. 55293-86-2

2-Oxido-3,4-diphenyl-1,2,5-selenadiazol-2-ium

Cat. No.: B14629470
CAS No.: 55293-86-2
M. Wt: 301.21 g/mol
InChI Key: PCZSOEVUXROGTL-UHFFFAOYSA-N
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Description

2-Oxido-3,4-diphenyl-1,2,5-selenadiazol-2-ium is a heterocyclic compound that contains selenium, nitrogen, and oxygen atoms within its structure

Preparation Methods

The synthesis of 2-Oxido-3,4-diphenyl-1,2,5-selenadiazol-2-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzaldehyde derivatives with selenourea in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as toluene and catalysts like piperidine to facilitate the formation of the selenadiazole ring .

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis remains the primary approach for obtaining this compound for research purposes.

Chemical Reactions Analysis

2-Oxido-3,4-diphenyl-1,2,5-selenadiazol-2-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides, which are intermediates in various organic transformations.

    Reduction: Reduction reactions can convert the selenadiazole ring into different selenium-containing compounds.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic rings .

Scientific Research Applications

2-Oxido-3,4-diphenyl-1,2,5-selenadiazol-2-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxido-3,4-diphenyl-1,2,5-selenadiazol-2-ium involves its interaction with molecular targets such as enzymes and DNA. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, its ability to generate reactive oxygen species contributes to its cytotoxic effects on cancer cells .

Comparison with Similar Compounds

2-Oxido-3,4-diphenyl-1,2,5-selenadiazol-2-ium can be compared with other selenadiazole derivatives, such as:

The uniqueness of this compound lies in its selenium content, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs.

Properties

CAS No.

55293-86-2

Molecular Formula

C14H10N2OSe

Molecular Weight

301.21 g/mol

IUPAC Name

2-oxido-3,4-diphenyl-1,2,5-selenadiazol-2-ium

InChI

InChI=1S/C14H10N2OSe/c17-16-14(12-9-5-2-6-10-12)13(15-18-16)11-7-3-1-4-8-11/h1-10H

InChI Key

PCZSOEVUXROGTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=N[Se][N+](=C2C3=CC=CC=C3)[O-]

Origin of Product

United States

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